molecular formula C10H22N2 B8610957 4-(1-Methyl-piperidin-4-yl)-butylamine

4-(1-Methyl-piperidin-4-yl)-butylamine

カタログ番号: B8610957
分子量: 170.30 g/mol
InChIキー: FXFFWNHBGBQELL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Methyl-piperidin-4-yl)-butylamine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a butylamine chain at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the tertiary amine in the piperidine ring and the primary amine in the butyl chain.

特性

分子式

C10H22N2

分子量

170.30 g/mol

IUPAC名

4-(1-methylpiperidin-4-yl)butan-1-amine

InChI

InChI=1S/C10H22N2/c1-12-8-5-10(6-9-12)4-2-3-7-11/h10H,2-9,11H2,1H3

InChIキー

FXFFWNHBGBQELL-UHFFFAOYSA-N

正規SMILES

CN1CCC(CC1)CCCCN

製品の起源

United States

類似化合物との比較

4-(1-Methylpiperidin-4-yl)aniline

  • Structure : Differs by replacing the butylamine chain with an aromatic aniline group.
  • Key Properties :
    • Molecular Formula : C₁₂H₁₈N₂ vs. C₁₀H₂₂N₂ (target compound).
    • Molecular Weight : 190.29 g/mol vs. ~170.3 g/mol (estimated for target).
    • Basicity : The aniline group (pKa ~4.6) is less basic than the aliphatic amine in the target compound (pKa ~10–11), reducing solubility in acidic environments .
    • Applications : Likely used in aromatic coupling reactions, contrasting with the target compound’s utility in alkylation or reductive amination.

(1-Benzylpiperidin-4-yl)methanamine

  • Structure : Features a benzyl group at the 1-position and a methanamine (shorter chain) at the 4-position.
  • Key Properties: Molecular Weight: 204.31 g/mol vs. target compound. Stereochemical Considerations: Derivatives like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine () highlight the role of stereochemistry in biological activity, a factor less explored in the target compound .

N-Ethyl Butylamine

  • Structure : A simpler aliphatic amine lacking the piperidine ring.
  • Key Properties :
    • Molecular Formula : C₆H₁₅N vs. C₁₀H₂₂N₂ (target).
    • Reactivity : Lacks the piperidine ring’s steric hindrance, enabling faster nucleophilic reactions. For example, butylamine reacts efficiently with β-lactams (e.g., 60% conjugation with CLV in 15 min vs. slower kinetics for bulkier amines) .

4-[4-(3-Pyridyl)imidazol-1-yl]butylamine

  • Structure : Contains a pyridyl-imidazole moiety instead of the methyl-piperidine group.
  • Synthesis: Requires multi-step coupling of heterocycles, contrasting with the target compound’s simpler alkylation pathways .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Basicity (pKa) Key Applications
4-(1-Methyl-piperidin-4-yl)-butylamine C₁₀H₂₂N₂ ~170.3 Piperidine, butylamine ~10–11 Drug precursors, ligand synthesis
4-(1-Methylpiperidin-4-yl)aniline C₁₂H₁₈N₂ 190.29 Piperidine, aniline ~4.6 (aniline) Aromatic coupling reactions
(1-Benzylpiperidin-4-yl)methanamine C₁₃H₂₀N₂ 204.31 Benzyl, methanamine ~9–10 Chiral intermediates, CNS targets
N-Ethyl Butylamine C₆H₁₅N 101.19 Ethyl, butylamine ~10.7 Simple nucleophile, conjugation
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine C₁₂H₁₇N₅ 231.31 Pyridyl-imidazole, butylamine ~6–7 (pyridine) Heterocyclic drug development

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。